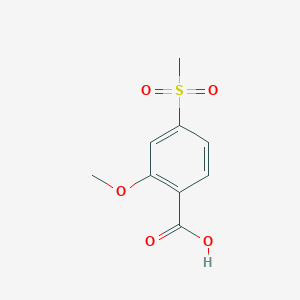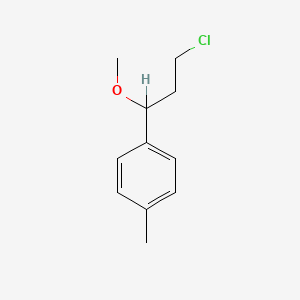![molecular formula C21H17F3O B8806574 2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol](/img/structure/B8806574.png)
2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol
Overview
Description
2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol is a fluorinated organic compound belonging to the terphenyl family. This compound is characterized by the presence of three fluorine atoms and a propyl group attached to the terphenyl core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce de-fluorinated or de-hydroxylated compounds.
Scientific Research Applications
2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2’,3,4,5-tetrafluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]
- 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]
Uniqueness
Compared to similar compounds, 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol stands out due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H17F3O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol |
InChI |
InChI=1S/C21H17F3O/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h4-12,25H,2-3H2,1H3 |
InChI Key |
IOCVTIALUVYGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)O)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate](/img/structure/B8806507.png)

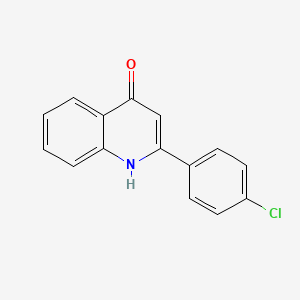
![(S)-methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B8806524.png)
![2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B8806530.png)
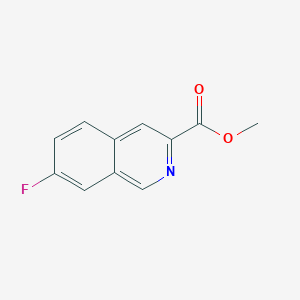
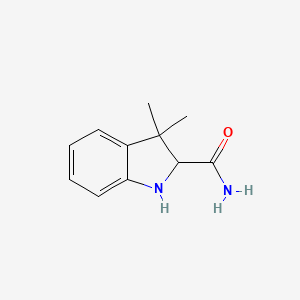
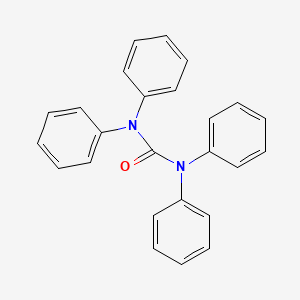
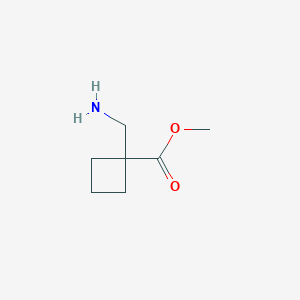
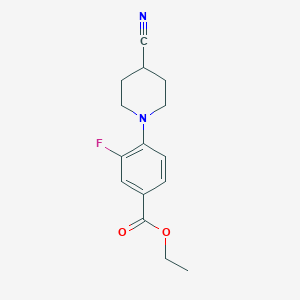
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B8806563.png)
![1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil](/img/structure/B8806575.png)
